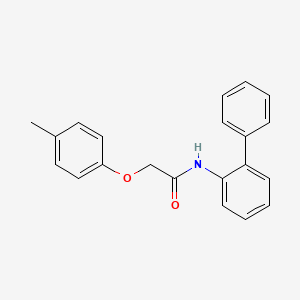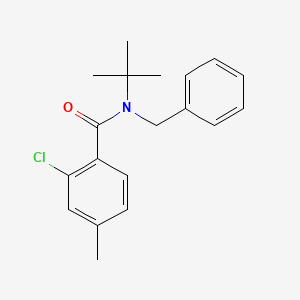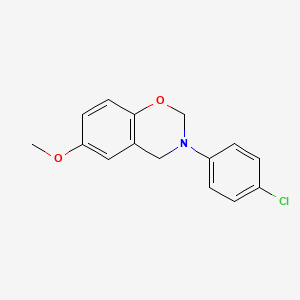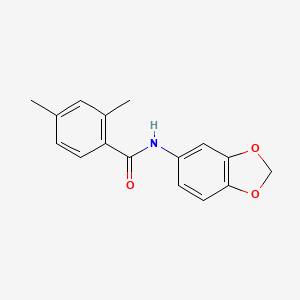
N-2-biphenylyl-2-(4-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2-biphenylyl-2-(4-methylphenoxy)acetamide, also known as BPMPA, is a chemical compound that has been extensively studied for its potential use in scientific research. BPMPA is a selective antagonist of the G protein-coupled receptor GPR35, which has been linked to various physiological processes, including inflammation, immune response, and pain sensation.
作用机制
N-2-biphenylyl-2-(4-methylphenoxy)acetamide exerts its effects by binding to the orthosteric site of GPR35 and preventing the activation of downstream signaling pathways. This mechanism of action has been confirmed through various in vitro studies, including radioligand binding assays and calcium mobilization assays. This compound has been shown to be a highly selective antagonist of GPR35, with no significant activity against other G protein-coupled receptors.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate various physiological processes, including immune response, inflammation, and pain sensation. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce the activation of immune cells, such as T cells and macrophages. Additionally, this compound has been shown to reduce pain sensation in animal models of neuropathic pain.
实验室实验的优点和局限性
N-2-biphenylyl-2-(4-methylphenoxy)acetamide has several advantages as a research tool, including its high selectivity for GPR35, its ability to inhibit downstream signaling pathways, and its potential to modulate various physiological processes. However, there are also some limitations to its use in lab experiments. For example, this compound may have off-target effects at high concentrations, and its effects may be influenced by factors such as cell type and experimental conditions.
未来方向
There are several potential future directions for research on N-2-biphenylyl-2-(4-methylphenoxy)acetamide. One area of interest is the development of more potent and selective GPR35 antagonists, which could provide more precise tools for studying the functions of this receptor. Additionally, further studies are needed to elucidate the role of GPR35 in various physiological processes and disease states, and to explore the potential therapeutic applications of GPR35 modulation. Finally, the use of this compound as a research tool could be expanded to include studies on other G protein-coupled receptors, as well as other signaling pathways and cellular processes.
合成方法
N-2-biphenylyl-2-(4-methylphenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 2-bromobiphenyl with 4-methylphenol to form 2-(4-methylphenoxy)biphenyl. This compound is then reacted with chloroacetyl chloride to produce N-(2-biphenylyl)-2-(4-methylphenoxy)acetamide, which is subsequently treated with hydrochloric acid to yield this compound. The purity of the final product can be confirmed using techniques such as NMR spectroscopy and HPLC.
科学研究应用
N-2-biphenylyl-2-(4-methylphenoxy)acetamide has been studied for its potential use in various scientific research applications. One of the primary areas of interest is its role in modulating the activity of GPR35, which has been implicated in a range of physiological processes. This compound has been shown to selectively inhibit GPR35 signaling, making it a valuable tool for studying the functions of this receptor in vitro and in vivo.
属性
IUPAC Name |
2-(4-methylphenoxy)-N-(2-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-16-11-13-18(14-12-16)24-15-21(23)22-20-10-6-5-9-19(20)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBDQRSVGFIIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5814313.png)
![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5814318.png)
![4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B5814334.png)

![N-(3-{[(acetylamino)carbonothioyl]amino}-4-chlorophenyl)propanamide](/img/structure/B5814361.png)


![2-{[(2,4-difluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5814392.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5814398.png)


